molecular formula C6H5NOS B1284199 2-(Isocyanatomethyl)thiophene CAS No. 71189-20-3

2-(Isocyanatomethyl)thiophene

Cat. No.: B1284199
CAS No.: 71189-20-3
M. Wt: 139.18 g/mol
InChI Key: CDDYYRHLZPJLPD-UHFFFAOYSA-N
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Description

2-(Isocyanatomethyl)thiophene is an organic compound with the molecular formula C6H5NOS. It consists of a thiophene ring substituted with an isocyanatomethyl group.

Scientific Research Applications

2-(Isocyanatomethyl)thiophene has several applications in scientific research:

Future Directions

Thiophene-based compounds, including 2-(Isocyanatomethyl)thiophene, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may continue to explore the potential applications of these compounds in various fields, including medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isocyanatomethyl)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with isocyanatomethyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Isocyanatomethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-(Isocyanatomethyl)furan: Similar structure but with an oxygen atom in place of sulfur.

    2-(Isocyanatomethyl)pyrrole: Contains a nitrogen atom instead of sulfur.

    2-(Isocyanatomethyl)benzene: Lacks the heterocyclic ring structure.

Uniqueness

2-(Isocyanatomethyl)thiophene is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of sulfur-containing compounds and materials .

Properties

IUPAC Name

2-(isocyanatomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c8-5-7-4-6-2-1-3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDYYRHLZPJLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579172
Record name 2-(Isocyanatomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71189-20-3
Record name 2-(Isocyanatomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(isocyanatomethyl)thiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 2-thiopheneacetic acid (2.84 g, 20 mmol) in dry toluene (22.5 mL) was added dry triethylamine (2.93 mL, 4.2 mmol) and diphenyl phosphorylazide (4.31 mL, 4 mmol). The reaction mixture was stirred at room temperature for 0.5 hours, and then heated at reflux for a further 3 hours. After cooling, the mixture was concentrated under reduced pressure and purified by distillation using an oil pump to give thiophen-2-ylmethyl isocyanate (0.35 g, 12%) as a colourless oil.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
2.93 mL
Type
reactant
Reaction Step One
Quantity
4.31 mL
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One

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